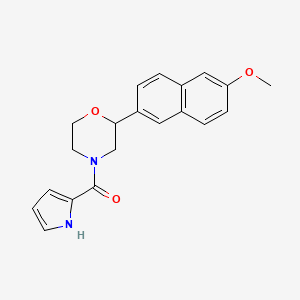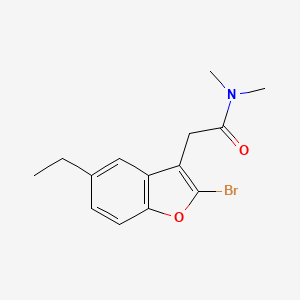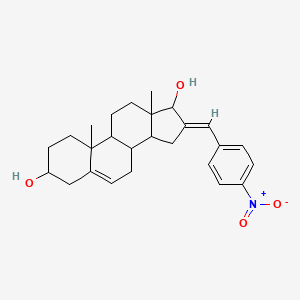
5-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMOMO and is a member of the oxadiazole family. DMOMO has a unique chemical structure that makes it an interesting compound for scientific research.
作用機序
The mechanism of action of DMOMO is not fully understood. However, it is believed that DMOMO inhibits the activity of certain enzymes such as topoisomerases and histone deacetylases. These enzymes play a crucial role in DNA replication and gene expression. Inhibition of these enzymes can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMOMO has been shown to have both biochemical and physiological effects. In vitro studies have shown that DMOMO inhibits the growth of cancer cells and induces apoptosis. DMOMO has also been shown to have antibacterial and antifungal activity.
実験室実験の利点と制限
DMOMO has several advantages for lab experiments. It is relatively easy to synthesize and purify. DMOMO is also stable under normal laboratory conditions. However, DMOMO has some limitations. It is not very soluble in water, which makes it difficult to work with in aqueous solutions. DMOMO is also toxic and should be handled with care.
将来の方向性
There are several future directions for DMOMO research. One direction is the development of new organic semiconductors based on DMOMO. These semiconductors could have potential applications in the development of more efficient organic solar cells and organic field-effect transistors.
Another direction is the development of new metal-organic frameworks based on DMOMO. These MOFs could have potential applications in gas storage, catalysis, and drug delivery.
Finally, DMOMO could be further studied for its potential as an anticancer agent. More research is needed to fully understand the mechanism of action of DMOMO and its potential as a cancer treatment.
合成法
The synthesis of DMOMO involves the reaction of 2,4-dimethoxybenzohydrazide with 3-methylbenzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the oxadiazole ring. The final product is obtained after purification and characterization using various techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
DMOMO has been studied for its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. In organic electronics, DMOMO has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of organic field-effect transistors and organic solar cells.
In materials science, DMOMO has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have shown potential applications in gas storage, catalysis, and drug delivery.
In medicinal chemistry, DMOMO has been studied for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes. DMOMO has also been studied for its potential as an antibacterial and antifungal agent.
特性
IUPAC Name |
5-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-5-4-6-12(9-11)16-18-17(22-19-16)14-8-7-13(20-2)10-15(14)21-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBPMFONGAZDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5325226.png)

![1-ethyl-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5325249.png)
![N-{1-[(2,3-dimethylphenoxy)acetyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B5325258.png)
![N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide](/img/structure/B5325260.png)
![3-(2-amino-2-oxoethoxy)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B5325263.png)

![N-allyl-7-(2-ethoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5325277.png)
![N-(4-ethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5325286.png)

![1-[(3,4-difluorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5325297.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5325300.png)
![4-benzoyl-5-(3-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325304.png)
